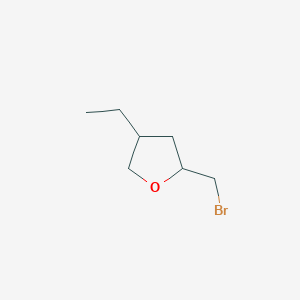
4-Amino-1-cyclobutyl-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutyl-2-methylbutan-1-one typically involves the following steps:
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperatures, and pressures to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-cyclobutyl-2-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclobutyl-2-methylbutan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclobutyl-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-cyclobutyl-2-methylbutan-1-ol: A hydroxylated derivative with similar reactivity.
4-Amino-1-cyclobutyl-2-methylbutan-1-amine: An amine derivative with different biological activities.
4-Amino-1-cyclobutyl-2-methylbutan-1-ketone: A ketone derivative with distinct chemical properties.
Uniqueness
4-Amino-1-cyclobutyl-2-methylbutan-1-one is unique due to its specific combination of a cyclobutyl group, an amino group, and a methyl group. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-amino-1-cyclobutyl-2-methylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(5-6-10)9(11)8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
Clave InChI |
CTFYCYKCZJJYHB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)C(=O)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


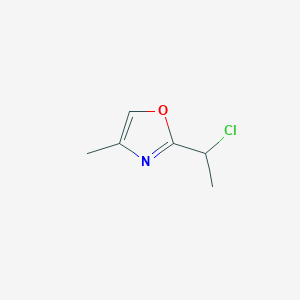
![(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13187405.png)
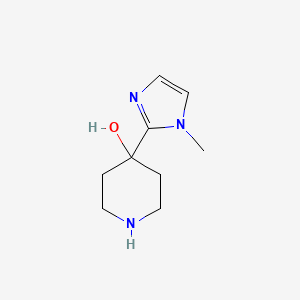

![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
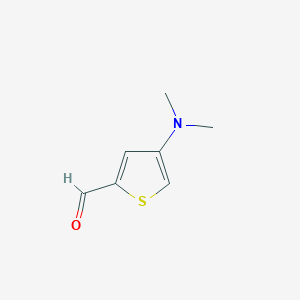
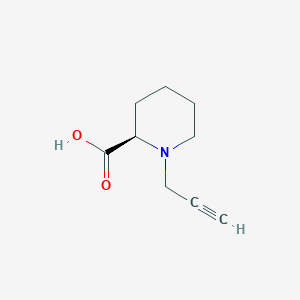
![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
